molecular formula C16H15N3O2S B12885822 5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole CAS No. 647376-09-8

5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole

Cat. No.: B12885822
CAS No.: 647376-09-8
M. Wt: 313.4 g/mol
InChI Key: ZVJLDEKJLXCANF-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole typically involves the reaction of 5-methyl-3-phenyl-1H-1,2,4-triazole with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s triazole ring can also participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-phenyl-1-tosyl-1H-1,2,4-triazole is unique due to the presence of the tosyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

647376-09-8

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

5-methyl-1-(4-methylphenyl)sulfonyl-3-phenyl-1,2,4-triazole

InChI

InChI=1S/C16H15N3O2S/c1-12-8-10-15(11-9-12)22(20,21)19-13(2)17-16(18-19)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

ZVJLDEKJLXCANF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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